molecular formula C11H20O2 B1358941 8-Acetoxy-2-methyl-1-octene CAS No. 731773-26-5

8-Acetoxy-2-methyl-1-octene

Cat. No. B1358941
M. Wt: 184.27 g/mol
InChI Key: PGYDXWSTLYSRPL-UHFFFAOYSA-N
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Description

“8-Acetoxy-2-methyl-1-octene” is a chemical compound with the CAS Number: 731773-26-5 and a molecular weight of 184.28 . It is also known by the IUPAC name 7-methyl-7-octenyl acetate .


Molecular Structure Analysis

The linear formula of “8-Acetoxy-2-methyl-1-octene” is C11H20O2 . The Inchi Code is 1S/C11H20O2/c1-10(2)8-6-4-5-7-9-13-11(3)12/h1,4-9H2,2-3H3 .

Scientific Research Applications

Application in Polymer Science

Field

This application falls under the field of Polymer Science .

Summary of the Application

“8-Acetoxy-2-methyl-1-octene” could potentially be used in the production of high molecular weight alternating copolymers of 1-octene with methyl acrylate .

Method of Application

The method involves the copolymerization of 1-octene with methyl acrylate (MA) via scandium trifluoromethanesulfonate (Sc(OTf)3)-mediated radical copolymerization . To further enhance the molecular weight of the copolymer, a difunctional comonomer, 1,7-octadiene, is introduced to copolymerize with 1-octene and MA .

Results or Outcomes

The results indicate that the incorporation of difunctional comonomer leads to a significant increase in the molecular weight of the copolymers synthesized . The addition of 1 mol% of 1,7-octadiene resulted in a copolymer with a remarkably high molecular weight of up to 13.45 × 10^4 g mol^−1 while still maintaining a high degree of the alternating 1-octene–MA sequence (41%) .

properties

IUPAC Name

7-methyloct-7-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-10(2)8-6-4-5-7-9-13-11(3)12/h1,4-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYDXWSTLYSRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641242
Record name 7-Methyloct-7-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Acetoxy-2-methyl-1-octene

CAS RN

731773-26-5
Record name 7-Octen-1-ol, 7-methyl-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyloct-7-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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